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  • Product: ORBO 42
  • CAS: 136959-69-8

Core Science & Biosynthesis

Foundational

The Adsorption Mechanism of ORBO™ 42 XAD-2 Resin in Air Sampling: A Technical Guide

This guide provides an in-depth exploration of the core mechanisms governing the capture of airborne volatile and semi-volatile organic compounds (VOCs and SVOCs) using ORBO™ 42 sorbent tubes, which are packed with Amber...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the core mechanisms governing the capture of airborne volatile and semi-volatile organic compounds (VOCs and SVOCs) using ORBO™ 42 sorbent tubes, which are packed with Amberlite™ XAD-2 resin. Designed for researchers, industrial hygienists, and analytical chemists, this document elucidates the scientific principles behind the application, offering both theoretical understanding and practical, field-proven insights.

Introduction: The Role of Sorbent Tubes in Air Monitoring

Active air sampling is a cornerstone of environmental monitoring and occupational health assessment.[1] This technique involves drawing a known volume of air through a sorbent tube using a calibrated pump to trap chemical contaminants for subsequent laboratory analysis.[2][3] Among the various sorbents available, Amberlite™ XAD-2, a hydrophobic crosslinked polystyrene copolymer resin, has become a widely used medium due to its high surface area, macroreticular porosity, and affinity for a broad range of organic compounds.[4][5] ORBO™ 42 tubes are specifically designed glass tubes packed with two sections of this specially treated XAD-2 resin, serving as a reliable tool for capturing analytes from the air.[6][7]

The Adsorbent: A Closer Look at Amberlite™ XAD-2 Resin

Amberlite™ XAD-2 is a nonionic, macroreticular polymer resin constructed from a styrene-divinylbenzene copolymer.[8] Its structure is an agglomeration of countless small microspheres, which creates a continuous network of pores and a large surface area for adsorption to occur.[4][5] The key to its effectiveness lies in its physical and chemical properties.

Key Physical Properties of Amberlite™ XAD-2:

PropertyTypical ValueSignificance in Air Sampling
Matrix Styrene-Divinylbenzene CopolymerProvides a non-polar, hydrophobic surface ideal for adsorbing non-polar organic molecules.[4]
Surface Area ~300 m²/gA large surface area maximizes the potential for interaction between analyte molecules and the resin.[8]
Porosity ~0.41 mL/gThe porous structure allows air to flow through while providing ample internal surface for analyte capture.[5]
Mean Pore Diameter ~90 Å (9 nm)The pore size is large enough to allow entry of a wide range of organic molecules.[5]
Particle Size 20-60 meshThis particle size range ensures a low pressure drop across the tube during sampling, which is crucial for consistent pump performance.[4]

The hydrophobic nature of the polystyrene surface is the primary driver of its selectivity. It preferentially adsorbs hydrophobic or non-polar organic molecules from the more polar air stream (which contains water vapor).[4] This characteristic makes XAD-2 particularly effective for sampling compounds such as polycyclic aromatic hydrocarbons (PAHs), pesticides, and polychlorinated biphenyls (PCBs).[2][5]

The Core Mechanism: Physisorption via van der Waals Forces

The capture of analyte molecules by the XAD-2 resin is a process known as physical adsorption , or physisorption . Unlike chemisorption, where strong covalent or ionic bonds are formed, physisorption involves weak, non-covalent intermolecular interactions.[9][10]

The primary forces at play in the XAD-2 adsorption mechanism are van der Waals forces .[4][10] These are weak, short-range electrostatic attractions between molecules. As air is drawn through the ORBO™ tube, analyte molecules collide with the resin beads. The non-polar, aromatic structure of the styrene-divinylbenzene polymer interacts with the hydrophobic portions of the analyte molecules, inducing transient dipoles and leading to their weak adhesion to the resin's surface.[4][11]

This process is reversible and exothermic, meaning heat is released during adsorption.[12] The strength of the adsorption is influenced by several factors:

  • Analyte Hydrophobicity: The more hydrophobic (less water-soluble) and less polar an analyte is, the more strongly it will be adsorbed onto the non-polar XAD-2 surface.[4]

  • Molecular Weight and Boiling Point: Larger molecules with higher boiling points (i.e., lower volatility) tend to have stronger van der Waals interactions and are therefore more readily adsorbed.

  • Temperature: Adsorption is an exothermic process. Consequently, lower sampling temperatures favor more efficient capture. Conversely, higher temperatures can lead to decreased adsorption efficiency or even the premature release (desorption) of previously trapped analytes.[12]

  • Humidity: While high humidity can negatively impact the performance of polar adsorbents like silica gel, XAD-2 is hydrophobic and generally less affected by water vapor.[13]

The diagram below illustrates this mechanism at a molecular level.

cluster_Resin XAD-2 Resin Surface Analyte1 VOC ResinBead Styrene-Divinylbenzene Porous Structure Hydrophobic Surface Analyte1->ResinBead:f2 van der Waals Attraction Analyte2 VOC Analyte2->ResinBead:f2 N2_1 N₂ O2_1 O₂ H2O_1 H₂O AdsorbedAnalyte VOC

Caption: Molecular interaction of VOCs with the XAD-2 resin surface.

The Self-Validating System: ORBO™ Tube Design and Breakthrough

ORBO™ 42 tubes are designed as a self-validating system to ensure sample integrity. They contain two sections of XAD-2 resin: a larger, primary front section and a smaller, backup section, separated by glass wool or foam.[7][14]

  • Primary Section: This is where the majority of analyte capture is expected to occur.

  • Backup Section: The purpose of the backup section is to detect breakthrough .

Breakthrough occurs when the front sorbent section becomes saturated and can no longer capture the analyte, allowing it to pass through to the backup section.[15] After sampling, both sections are analyzed separately. If the amount of analyte on the backup section is significant (typically >10% of the amount on the front section), it indicates that the sampling capacity of the tube was exceeded, and the reported concentration may be lower than the actual air concentration.[16]

Factors influencing breakthrough include:

  • Sampling Volume: Drawing too large a volume of air can overload the sorbent.[15]

  • Analyte Concentration: High concentrations of the target analyte or the presence of other competing organic compounds can lead to faster saturation.

  • Flow Rate: Higher flow rates reduce the residence time of the air within the sorbent bed, potentially decreasing capture efficiency.[17]

  • Temperature: As mentioned, higher temperatures can increase the likelihood of breakthrough.[15]

Practical Application: A Validated Experimental Workflow

Adherence to a standardized protocol is critical for obtaining accurate and reproducible results. The following outlines a typical workflow for air sampling using an ORBO™ 42 XAD-2 tube, consistent with methodologies from agencies like OSHA and NIOSH.[18][19]

Step-by-Step Experimental Protocol
  • Pump Calibration:

    • Rationale: Accurate air volume is critical for calculating the final concentration. The sampling pump's flow rate must be verified.[3]

    • Procedure:

      • Attach a representative ORBO™ 42 tube to the sampling pump.

      • Connect the tube to a calibrated flow meter.

      • Turn on the pump and adjust the flow rate to the value specified in the analytical method (e.g., 0.1 L/min).[18]

      • Record the flow rate.

  • Sample Collection:

    • Rationale: This step involves the active capture of airborne contaminants.

    • Procedure:

      • Immediately before sampling, break both sealed ends of a new ORBO™ 42 tube.

      • Connect the tube to the calibrated pump, ensuring the arrow on the tube points in the direction of airflow (towards the pump). This ensures air passes through the primary section first.[17]

      • Position the tube in the breathing zone of the worker or the desired sampling area.

      • Run the pump for the time specified in the method to achieve the target air volume.

      • Record the start and end times.

  • Post-Sampling Handling:

    • Rationale: Proper storage is essential to prevent sample loss or contamination.

    • Procedure:

      • After sampling, remove the tube from the pump.

      • Seal both ends with the provided plastic caps.

      • Label the tube clearly.

      • Store the samples under refrigerated conditions if specified by the method to maintain the stability of the collected analytes.[20]

      • Submit the samples, along with field blank tubes (unopened tubes that accompanied the samples), to the laboratory.

  • Solvent Desorption and Analysis:

    • Rationale: The trapped analytes must be extracted from the resin for analysis, typically by Gas Chromatography (GC).

    • Procedure:

      • In the lab, the front and back sorbent sections are carefully transferred to separate vials.

      • A precise volume of a suitable desorption solvent (e.g., toluene, carbon disulfide) is added to each vial.[1][21] The choice of solvent depends on the target analyte's solubility and its compatibility with the analytical instrument.

      • The vials are agitated (e.g., via shaker or ultrasonic bath) for a specified time to ensure complete desorption of the analytes from the resin into the solvent.[19]

      • A small aliquot of the resulting solution is injected into a GC for separation and quantification.

The workflow is visualized in the following diagram.

A 1. Calibrate Pump with a representative tube B 2. Break Ends of New ORBO-42 Tube A->B C 3. Connect Tube to Pump (arrow indicates flow direction) B->C D 4. Perform Active Sampling for specified duration C->D E 5. Cap and Label Tube Post-Sampling D->E F 6. Store and Ship to Lab (with field blanks) E->F G 7. Separate Front/Back Sections into Vials F->G H 8. Add Desorption Solvent and Agitate G->H I 9. Analyze by GC/MS H->I

Caption: Standard workflow for air sampling and analysis with ORBO™ 42.

Conclusion

The effectiveness of ORBO™ 42 tubes for air sampling is rooted in the fundamental physicochemical properties of the Amberlite™ XAD-2 resin. The primary mechanism of analyte capture is physisorption, a reversible process driven by weak van der Waals forces between the hydrophobic resin surface and non-polar organic molecules. The tube's two-section design provides an essential, built-in quality control measure to detect sample breakthrough, thereby ensuring the trustworthiness of the collected data. By understanding these core principles and adhering to validated protocols, researchers and safety professionals can confidently employ this technology for the accurate assessment of airborne chemical exposures.

References

  • Rohm and Haas Company. (n.d.). Amberlite XAD-2 Polymeric Adsorbent. Retrieved from [Link]

  • Occupational Safety and Health Administration. (1985, March). Sampling strategy and analytical methods for formaldehyde. (Method No. 52). Retrieved from [Link]

  • Scribd. (n.d.). Amberlite XAD-2. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Acrolein, Formaldehyde. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Method no. ID-215. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected Physical Properties of Amberlite XAD-2 and XAD-4. Retrieved from [Link]

  • DV-Expert. (n.d.). ORBO™ 42 Large Supelpak™-20 specially treated Amberlite® XAD®-2 (20/40), 100/50 mg. Retrieved from [Link]

  • ResearchGate. (2011). Sorption of a diverse set of organic chemical vapors onto XAD-2 resin: Measurement, prediction and implications for air sampling. Retrieved from [Link]

  • Sensidyne. (n.d.). OPERATING INSTRUCTIONS XAD-2® Sorbent Tubes. Retrieved from [Link]

  • SGS Galson. (n.d.). WHEN SAMPLING FORMALDEHYDE, THE MEDIUM MATTERS. Retrieved from [Link]

  • Analyt-MTC. (n.d.). XAD Sorbent Tubes. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2013). Introduction to work place air sampling. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Physisorption – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Physisorption. Retrieved from [Link]

  • Wikisource. (n.d.). NIOSH Manual of Analytical Methods - 2538.pdf/2. Retrieved from [Link]

  • ResearchGate. (2019). Use of XAD®-2 passive air samplers for monitoring environmental trends of PAHs, PCBs and pesticides in three different sites in Strasbourg and its vicinity (east of France). Retrieved from [Link]

  • ResearchGate. (2016). A General Use of Amberlite XAD-2 Resin for the Purification of Flavonoids from Aqueous Fractions. Retrieved from [Link]

  • SKC Ltd. (n.d.). Air Sampling Basics. Retrieved from [Link]

  • GCEA. (2023). Adsorption – Physisorption and Chemisorption Explained. Retrieved from [Link]

  • Blanc-Labo SA. (n.d.). SKC was the first to bring the NIOSH sorbent tube design to the commercial market over 40 years ago. Retrieved from [Link]

  • ResearchGate. (2017). Particle Adsorption on Polymer Gel Surface Driven by van der Waals Attraction. Retrieved from [Link]

  • Sensidyne. (n.d.). OPERATING INSTRUCTIONS XAD-2® Sorbent Tubes SAMPLING PROCEDURES STORAGE AND TRANSPORTATION DISPOSAL ACCESSORIES. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Calculation and Use of Breakthrough Volume Data. Retrieved from [Link]

  • ACS Publications. (2013). Calibration and Application of a Passive Air Sampler (XAD-PAS) for Volatile Methyl Siloxanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of breakthrough volume for the adsorbent XAD-2. Retrieved from [Link]

  • Eurofins. (n.d.). Air Toxics Ltd. - Sorbent & Solution Sampling Guide. Retrieved from [Link]

  • Hindawi. (2013). The Use of Amberlite Adsorbents for Green Chromatography Determination of Volatile Organic Compounds in Air. Retrieved from [Link]

  • eScholarship. (2014). Effect of van der Waals Interactions on the Chemisorption and Physisorption of Phenol and Phenoxy on Metal Surfaces. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated breakthrough volumes for analytes on each sorbent. Retrieved from [Link]

  • MDPI. (2021). Determination of Suitable Macroporous Resins and Desorbents for Carnosol and Carnosic Acid from Deep Eutectic Solvent Sage (Salvia officinalis) Extract with Assessment of Antiradical and Antibacterial Activity. Retrieved from [Link]

Sources

Exploratory

preliminary investigation of ORBO 42 for trace airborne pesticide collection

Trace Airborne Pesticide Collection: A Preliminary Investigation of ORBO™ 42 Sorbent Tubes The Mechanics of Macroreticular Sorbents in Airborne Pesticide Capture When sampling semi-volatile organic compounds (SVOCs)—such...

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Author: BenchChem Technical Support Team. Date: March 2026

Trace Airborne Pesticide Collection: A Preliminary Investigation of ORBO™ 42 Sorbent Tubes

The Mechanics of Macroreticular Sorbents in Airborne Pesticide Capture

When sampling semi-volatile organic compounds (SVOCs)—such as organochlorine, carbamate, and organophosphorus pesticides—from ambient air, the selection of the sorbent material dictates the integrity of the downstream analytical data. While media like Polyurethane Foam (PUF) and Tenax® GC are common, they can suffer from analyte breakthrough or thermal instability under specific high-flow or high-humidity environmental conditions[1].

The ORBO™ 42 sorbent tube, manufactured by Supelco (Sigma-Aldrich), utilizes Supelpak™-20, a specially treated Amberlite® XAD®-2 resin[2]. As a Senior Application Scientist, I select XAD-2 for these workflows because it is a macroreticular, non-ionic, styrene-divinylbenzene copolymer. Its massive surface area (typically ~300 m²/g) and highly hydrophobic nature allow it to trap non-polar to moderately polar pesticides efficiently via Van der Waals forces and π-π interactions[3]. Crucially, the dual-bed design of the ORBO 42 tube inherently provides a self-validating system: a primary collection bed to capture the analyte, and a secondary backup bed to monitor for breakthrough.

Physicochemical Specifications of ORBO 42

To ensure reproducible aerodynamics and quantitative trapping, ORBO 42 tubes are manufactured to strict dimensional and mass tolerances. The table below summarizes the physical parameters that govern the flow dynamics during active sampling.

Table 1: Standard Specifications of ORBO™ 42 Sorbent Tubes

SpecificationORBO 42 SmallORBO 42 Large
Sorbent Material Supelpak™-20 (Treated XAD-2)Supelpak™-20P (Treated XAD-2)
Mesh Size 20/4020/40
Primary Bed Mass 66 mg100 mg
Backup Bed Mass 33 mg50 mg
Tube Dimensions (O.D. x L) 6 mm x 75 mm10 mm x 100 mm
Separators Glass wool / FoamGlass wool / Foam

Data synthesized from Supelco/Sigma-Aldrich product specifications[2][4].

Experimental Workflow: Air Sampling to Quantification

The following diagram maps the logical flow of the air sampling and extraction process, highlighting the critical separation of the primary and backup beds for quality control.

G A Airborne Pesticide (Aerosol/Vapor) B ORBO 42 Tube Inlet (Glass Frit) A->B Active Sampling (Pump) C Primary Bed (100mg XAD-2) B->C Adsorption D Backup Bed (50mg XAD-2) C->D Breakthrough Monitoring E Solvent Desorption (Ethyl Acetate/Toluene) C->E D->E F GC-MS / GC-ECD Quantification E->F Extract Analysis

Workflow for trace airborne pesticide collection and self-validating desorption using ORBO 42.

Validated Step-by-Step Methodology for Trace Collection

A protocol is only as reliable as its internal controls. This methodology incorporates a self-validating breakthrough check to ensure data integrity.

Phase 1: Active Sampling

  • Calibration: Calibrate the personal sampling pump (e.g., SKC model 224-17SD) to a flow rate of 1.0 L/min using a primary standard calibrator in-line with a representative, "dummy" ORBO 42 tube[5].

  • Tube Preparation: Break the glass ends of a fresh ORBO 42 tube immediately prior to sampling to expose the internal orifices.

  • Orientation: Connect the tube to the pump using flexible Tygon tubing. Causality Check: Ensure the printed arrow on the tube points toward the pump. Air must flow through the larger primary bed first, then the smaller backup bed.

  • Collection: Draw a known volume of air (typically 100 to 250 L, depending on the target limit of detection) through the tube[6].

  • Preservation: Post-sampling, immediately cap both ends of the tube with PTFE caps and store at 4°C to prevent volatilization or thermal degradation of the captured pesticides.

Phase 2: Desorption and Self-Validation

  • Bed Separation: Score and break the glass tube. Transfer the primary glass wool plug and the primary XAD-2 bed into a 4 mL silanized glass vial. Transfer the separating foam and the backup XAD-2 bed into a strictly separate vial.

  • Solvent Extraction: Add 2.0 mL of ethyl acetate (or toluene, depending on pesticide polarity) to each vial.

  • Agitation: Sonicate or mechanically shake the vials for 30 minutes to ensure complete analyte desorption from the macroreticular pores[6].

  • Analysis: Analyze the extracts via GC-MS or GC-ECD.

  • Breakthrough Calculation (Critical Step): Calculate the mass of pesticide in the backup bed divided by the total mass (primary + backup). If the backup bed contains >10% of the total analyte mass, breakthrough has occurred. This invalidates the sample, as an unknown quantity of pesticide was lost through the exhaust.

Comparative Efficacy and Quantitative Trapping Data

A landmark study by Leidy and Wright (1991) evaluated the trapping efficiency of various adsorbents, including ORBO 42, for airborne pesticides[6][7]. A 250 L air volume was drawn through the adsorbents in a closed system. The data below demonstrates the robust recovery rates of ORBO 42 across different chemical classes.

Table 2: Trapping Efficiency of ORBO 42 for Selected Pesticides (250 L Air Volume)

PesticideChemical ClassAverage Recovery (%)
Acephate Organophosphate88 - 96%
Chlordane Organochlorine88 - 96%
Chlorpyrifos Organophosphate88 - 96%
Diazinon Organophosphate88 - 96%
Heptachlor Organochlorine88 - 96%
Propoxur Carbamate86%

Note: Recoveries for ORBO 42 were comparable to Polyurethane Foam (PUF) and Chromosorb 102, and generally superior to Tenax GC for these specific analytes[7].

Troubleshooting and Field-Proven Insights

  • Humidity Effects: While XAD-2 is highly hydrophobic and resists water vapor better than silica gel, extreme humidity (>85% RH) can cause competitive adsorption in the micropores[3]. If sampling in high humidity, reduce the total air volume to prevent premature breakthrough.

  • Flow Rate Optimization: Do not exceed 1.5 L/min. High face velocities reduce the residence time of the air in the sorbent bed. If the air moves too quickly, the analyte cannot diffuse into the macroreticular pores of the XAD-2 resin, leading to channeling and immediate breakthrough.

  • Volatilization Chambers: When using ORBO 42 in laboratory model systems (e.g., wind tunnels to determine pesticide volatility from plant surfaces), connect two or three tubes in series to ensure 100% capture of the volatilized fraction during high-concentration spikes[8].

References

  • Leidy, R. B., & Wright, C. G. (1991). Trapping Efficiency of Selected Adsorbents for Various Airborne Pesticides. Journal of Environmental Science and Health, Part B, 26(4), 367-382. [Link]

  • Danish Environmental Protection Agency. (1999). A laboratory model system for determining the volatility of pesticides. Ministry of Environment of Denmark. [Link]

  • Supelco / Sigma-Aldrich. (2021). Air Monitoring Catalog: Adsorption & Gas Chromatography. MZ-Analysentechnik GmbH. [Link]

Sources

Foundational

An In-depth Technical Guide to the Porosity and Surface Area Specifications of ORBO™ 42 Polymer Media

This guide provides a detailed examination of the physical characteristics, specifically the porosity and surface area, of the sorbent material within ORBO™ 42 air sampling tubes. Designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed examination of the physical characteristics, specifically the porosity and surface area, of the sorbent material within ORBO™ 42 air sampling tubes. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate a comprehensive understanding of the media's performance in capturing airborne contaminants.

Introduction: The Critical Role of Sorbent Architecture in Air Sampling

ORBO™ 42 sorbent tubes are a widely utilized tool for the active sampling of volatile and semi-volatile organic compounds from the air.[1][2] The efficacy of these tubes is fundamentally dictated by the physical and chemical properties of the sorbent material they contain. At the heart of the ORBO™ 42 series is a specially treated, nonionic, macroreticular polymeric adsorbent known as Amberlite™ XAD®-2.[1][3] The performance of this material in trapping and subsequently releasing analytes for analysis is directly governed by its internal architecture—its surface area and porosity.

A high surface area provides a large capacity for analyte adsorption, while the specific pore size distribution and total pore volume influence the selectivity of the trapping process and the efficiency of thermal or solvent desorption. This guide will delve into the core specifications of the ORBO™ 42 media, the methodologies used to determine these properties, and the practical implications for experimental design and data interpretation.

The Core Sorbent: A Closer Look at Amberlite™ XAD®-2

The sorbent packed in ORBO™ 42 tubes is a specially cleaned form of Amberlite™ XAD®-2, which is also marketed as Supelpak™-2.[2][3][4] This material is a hydrophobic, crosslinked polystyrene-divinylbenzene (S-DVB) copolymer.[3][5] Its structure is not that of a simple solid bead, but rather a "macroreticular" agglomeration of countless microscopic spheres.[3] This unique formation creates a continuous network of pores and a vast internal surface area, which are key to its function as a high-performance adsorbent.[3]

The hydrophobic nature of the S-DVB polymer backbone allows it to effectively trap non-polar organic molecules from polar air streams through van der Waals forces and other low-energy physical interactions.[3][6]

Fundamental Concepts: Surface Area and Porosity

To understand the performance of ORBO™ 42 media, it is essential to grasp the core concepts of surface area and porosity.

  • Specific Surface Area (m²/g): This is a measure of the total exposed surface of a material per unit of mass. For a sorbent, a higher surface area generally translates to a greater capacity for adsorbing analytes before "breakthrough" occurs (i.e., when the sorbent becomes saturated and analytes pass through the tube uncaptured).

  • Porosity: This refers to the void spaces within the sorbent beads. It is often characterized by:

    • Pore Volume (mL/g): The total volume of the pores within the material per unit of mass. A larger pore volume can contribute to higher sorbent capacity.[4]

    • Mean Pore Diameter (Å): The average size of the pore openings. This is a critical parameter that determines which molecules can enter the pore structure to be adsorbed. The pore diameter influences the selectivity of the sorbent.

These properties are not theoretical; they are quantifiable characteristics determined through rigorous analytical techniques.

Characterization Methodologies

The specifications for the ORBO™ 42 core media are determined using standardized, industry-accepted analytical methods. Understanding these methods provides insight into the origin of the data and its reliability.

BET Surface Area Analysis

The Brunauer-Emmett-Teller (BET) theory is the most common method for determining the specific surface area of porous materials. The technique involves the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures. By measuring the amount of gas adsorbed at various pressures, a monolayer capacity can be calculated, which is then used to determine the total surface area.

Experimental Protocol: BET Surface Area Determination
  • Sample Preparation (Degassing): A known mass of the Amberlite™ XAD®-2 sorbent is heated under a vacuum or in a stream of inert gas to remove any pre-adsorbed atmospheric contaminants from its surface.

  • Analysis: The sample tube is then cooled, typically with liquid nitrogen, to a constant temperature (77K).

  • Gas Adsorption: Nitrogen gas is introduced into the sample tube in controlled, incremental doses.

  • Equilibration: At each step, the pressure is allowed to equilibrate, and the amount of gas adsorbed by the sample is measured.

  • Data Analysis: An adsorption isotherm is generated by plotting the amount of gas adsorbed versus the relative pressure. The BET equation is then applied to a specific linear portion of this isotherm to calculate the specific surface area.

BET_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Degas Sample Degassing (Heating under Vacuum) Cooling Cooling to 77K (Liquid Nitrogen) Degas->Cooling Transfer Adsorption N2 Gas Adsorption (Incremental Dosing) Cooling->Adsorption Analyze Isotherm Generate Isotherm Plot Adsorption->Isotherm Collect Data Calculation Apply BET Equation Isotherm->Calculation Result Specific Surface Area (m²/g) Calculation->Result

BET Surface Area Analysis Workflow.
Porosity Determination

While gas adsorption can provide some information on pore size, mercury intrusion porosimetry is a powerful technique for characterizing the broader range of pore sizes found in macroreticular materials like XAD-2. This method relies on forcing mercury, a non-wetting liquid, into the pores of the material under high pressure. Smaller pores require higher pressure for mercury to intrude.

Experimental Protocol: Mercury Intrusion Porosimetry
  • Sample Preparation: A known quantity of the dry sorbent material is placed in a sample holder called a penetrometer.

  • Evacuation: The penetrometer is evacuated to remove air from the sample and the pores.

  • Mercury Filling: The evacuated penetrometer is filled with mercury.

  • Low-Pressure Intrusion: Pressure is gradually applied, forcing mercury into the largest pores first. The volume of intruded mercury is recorded.

  • High-Pressure Intrusion: The pressure is systematically increased, forcing mercury into progressively smaller pores.

  • Data Analysis: The volume of mercury intruded at each pressure step is recorded. The Washburn equation is then used to relate the applied pressure to a specific pore diameter, generating a detailed pore size distribution and total pore volume.

MIP_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Load Load Sample into Penetrometer Evacuate Evacuate Air Load->Evacuate Fill Fill with Mercury Evacuate->Fill Transfer Intrusion Apply Incremental Pressure Fill->Intrusion Analyze VolumePlot Plot Intruded Volume vs. Pressure Intrusion->VolumePlot Collect Data Calculation Apply Washburn Equation VolumePlot->Calculation Result Pore Size Distribution & Pore Volume Calculation->Result

Mercury Intrusion Porosimetry Workflow.

Specifications of ORBO™ 42 Core Media (Amberlite™ XAD®-2 / Supelpak™-2)

Based on manufacturer data sheets and technical literature, the typical physical properties of the core sorbent material used in ORBO™ 42 tubes are summarized below.

PropertySpecificationSource(s)
Chemical Composition Crosslinked Polystyrene Divinylbenzene[3]
Structure Macroreticular, Nonionic[3][7]
Specific Surface Area ~300 m²/g[4][5][6][7]
Mean Pore Diameter 90 Å (9 nm)[4][6][7]
Pore Volume ~0.65 mL/g[4][7]
Particle Size 20-60 mesh[3][5]
True Wet Density 1.02 g/mL at 25 °C[4][7]
Skeletal Density 1.08 g/mL at 25 °C[7]

Practical Implications for Researchers

The physical specifications of the ORBO™ 42 media have direct consequences for its application in the field and laboratory.

  • High Capacity: The large surface area of ~300 m²/g provides a high capacity for trapping a wide range of organic compounds, making it suitable for both occupational and environmental air monitoring where analyte concentrations can vary significantly.[4][5][6]

  • Broad Applicability: The hydrophobic S-DVB matrix is effective for adsorbing non-polar analytes such as polycyclic aromatic hydrocarbons (PAHs), pesticides, and other organic compounds.[3]

  • Efficient Desorption: The open, macroreticular pore structure facilitates rapid and efficient desorption of trapped analytes, either through solvent rinsing or thermal desorption.[3] The relatively large mean pore diameter (90 Å) ensures that even moderately sized molecules can be readily released.[4][7]

  • Physical and Chemical Stability: The crosslinked polystyrene structure is physically durable and chemically inert, stable across a wide pH range (1-14) and at temperatures up to 200°C.[3][8] This robustness ensures reproducible performance across many sampling and analysis cycles.

Conclusion

The performance of ORBO™ 42 sorbent tubes is deeply rooted in the precisely engineered physical properties of its core material, a specially treated Amberlite™ XAD®-2 resin. Its high surface area, substantial pore volume, and macroreticular structure provide a high-capacity, efficient, and robust medium for the capture and subsequent analysis of airborne organic contaminants. By understanding these fundamental specifications and the methodologies used to determine them, researchers can better design their sampling strategies, optimize analytical methods, and interpret their results with greater confidence.

References
  • Supelco. (1997). Amberlite® XAD®-2 Polymeric Adsorbent. Sigma-Aldrich.

  • Scribd. Amberlite XAD-2.

  • ResearchGate. Selected Physical Properties of Amberlite XAD-2 and XAD-4.

  • ChemBK. Amberlite XAD-2 resin - Physico-chemical Properties. (2024, April 9).

  • Scientific Laboratory Supplies. Amberlite XAD-2, pkg of 5 kg.

  • Merck. Amberlite XAD-2.

  • ResearchGate. Physical properties of Amberlite XAD-2 resin (from SUPELCO ® ).

  • MilliporeSigma. Supelpak-2 styrene-divinylbenzene, 20-60mesh, jar 1000g.

  • Sigma-Aldrich. Supelpak™-2SV polymeric adsorbent matrix styrene-divinylbenzene.

  • Sigma-Aldrich. Supelpak-2 styrene-divinylbenzene, 20-60mesh, jar 100g.

  • MilliporeSigma. ORBO™ 43 Supelpak™-20 specially treated Amberlite™ XAD®-2 (20/40), 100/50 mg.

  • ChemicalBook. Amberlite XAD2 Chemical Properties,Uses,Production.

  • Fisher Scientific. MilliporeSigma Supelco Supelpak -2 matrix styrene-divinylbenzene, 20-60 mesh 100 g.

  • DuPont. DuPont™ AmberLite™ XAD™ resins.

  • Scientific Laboratory Supplies. Amberlite XAD-2, | 10357 | SUPELCO.

  • DuPont. DuPont™ AmberLite™ XAD™ 16HP N Polymeric Adsorbent Resins.

  • MilliporeSigma. Amberlite XAD-2, 100g.

  • Sigma-Aldrich. Amberlite XAD-2, 5kg.

  • prep-hplc.com. AMBERLITE™ XAD™.

  • Biocompare. Amberlite XAD-1180 Polymeric Adsorbent Resin From Rohm & Haas. (2007, July 23).

  • CHASE International Ltd. Rohm and Haas Ion Exchange Resins.

Sources

Protocols & Analytical Methods

Method

Mastering GC-MS Sample Preparation: A Detailed Guide to Using ORBO™ 42 Sorbent Tube Extracts

Introduction: The Role of Sorbent Tube Sampling in High-Sensitivity GC-MS Analysis Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the identification and quantification of vo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Sorbent Tube Sampling in High-Sensitivity GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the identification and quantification of volatile and semi-volatile organic compounds (VOCs and SVOCs) across a multitude of scientific disciplines, including environmental monitoring, industrial hygiene, and pharmaceutical development. The integrity of GC-MS data, however, is fundamentally reliant on the quality of the sample preparation process. For air and gas matrix samples, active sampling using sorbent tubes provides a robust and efficient method for the pre-concentration of target analytes, removing them from the bulk matrix and preparing them for subsequent analysis.

The ORBO™ 42 sorbent tube, packed with a specially treated Amberlite™ XAD®-2 polymeric resin, is a widely utilized tool for this purpose.[1] This hydrophobic, crosslinked polystyrene-divinylbenzene copolymer offers a large surface area and is effective in trapping a broad range of organic compounds.[1][2] While thermal desorption is a common technique for introducing analytes from sorbent tubes into a GC-MS system, solvent extraction of the sorbent material offers a versatile alternative, particularly when dealing with thermally labile compounds or when multiple analyses from a single sample are required.

This application note provides a comprehensive, step-by-step protocol for the preparation of samples for GC-MS analysis from ORBO™ 42 sorbent tube extracts. We will delve into the causality behind each experimental choice, from the selection of the desorption solvent to the critical step of derivatization, ensuring a self-validating and reproducible workflow for researchers, scientists, and drug development professionals.

The Science of Sample Preparation from ORBO™ 42 Extracts

The journey from a collected air sample on an ORBO™ 42 tube to a sample ready for GC-MS injection involves two primary stages: the extraction of analytes from the sorbent resin and, often, the chemical derivatization of these analytes.

1. Solvent Extraction: Liberating the Analytes

The principle behind solvent extraction from the ORBO™ 42 tube is the use of a small volume of a suitable organic solvent to disrupt the adsorbent-analyte interactions, thereby eluting the compounds of interest from the XAD®-2 resin.[3] The choice of solvent is critical and is dictated by the polarity of the target analytes and the solvent's compatibility with the subsequent GC-MS analysis. Common solvents used in established methods like those from NIOSH and OSHA for XAD-2 tubes include acetonitrile, toluene, and methylene chloride.[4][5][6]

2. Derivatization: Enhancing Analyte Amenability for GC-MS

Many organic compounds, particularly those containing polar functional groups such as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2), are not sufficiently volatile or thermally stable for direct analysis by GC-MS.[7][8] Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives.[9][10] This process is essential for improving chromatographic peak shape, enhancing separation efficiency, and in some cases, improving the mass spectral characteristics of the analytes.[8] The most common derivatization techniques for GC-MS are:

  • Silylation: This is a widely used method that replaces active hydrogens in polar functional groups with a trimethylsilyl (TMS) group.[8][9] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly employed.[7]

  • Acylation: This technique introduces an acyl group into molecules containing active hydrogens. Reagents like pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA) are often used, particularly for amines.[7]

  • Alkylation: This process involves the replacement of an active hydrogen with an alkyl group.[8]

Experimental Workflow for GC-MS Sample Preparation from ORBO™ 42 Extracts

The following diagram illustrates the comprehensive workflow for preparing a sample for GC-MS analysis starting from a collected ORBO™ 42 sorbent tube.

GCMS_Sample_Prep_Workflow cluster_extraction Solvent Extraction cluster_derivatization Derivatization start Start: ORBO™ 42 Tube with Sampled Analytes break_tube Break both ends of the sorbent tube start->break_tube transfer_sorbent Transfer sorbent to a vial break_tube->transfer_sorbent add_solvent Add desorption solvent transfer_sorbent->add_solvent desorb Desorb (e.g., vortex, sonicate) add_solvent->desorb transfer_extract Transfer extract to a clean vial desorb->transfer_extract evaporate Evaporate extract to dryness under Nitrogen transfer_extract->evaporate add_reagents Add derivatization reagent(s) and solvent evaporate->add_reagents react Incubate at elevated temperature add_reagents->react cool Cool to room temperature react->cool end_node Sample ready for GC-MS injection cool->end_node

Caption: Workflow for GC-MS sample preparation from ORBO™ 42 extracts.

Detailed Protocols

The following protocols provide step-by-step instructions for the solvent extraction of analytes from ORBO™ 42 tubes and their subsequent derivatization for GC-MS analysis.

Protocol 1: Solvent Extraction from ORBO™ 42 Sorbent Tube

This protocol is a generalized procedure based on principles outlined in NIOSH and OSHA methods for XAD-2 sorbent tubes.[5][6][11]

Materials:

  • ORBO™ 42 sorbent tube (post-sampling)

  • Tube breaker

  • 2 mL glass vials with PTFE-lined caps

  • Desorption solvent (e.g., HPLC-grade acetonitrile, toluene, or methylene chloride)

  • Micropipettes

  • Vortex mixer or sonicator

  • Pasteur pipette or syringe with a filter

Procedure:

  • Preparation: Carefully score and break both ends of the ORBO™ 42 sorbent tube using a tube breaker.

  • Sorbent Transfer: Transfer the entire contents of the sorbent tube (both the primary and backup sections, if separate analysis is not required) into a 2 mL glass vial. Ensure that all the sorbent beads are transferred.

  • Solvent Addition: Add a precise volume of the chosen desorption solvent to the vial. A typical volume is 1.0 to 2.0 mL. The exact volume should be recorded for final concentration calculations.

  • Desorption: Tightly cap the vial and agitate the mixture to facilitate the desorption of analytes from the sorbent. This can be achieved by:

    • Vortexing for 2-5 minutes.

    • Sonication for 10-15 minutes.

    • Allowing the vial to stand for at least 30 minutes with periodic shaking.

  • Extract Collection: After desorption, carefully transfer the solvent extract to a clean vial, leaving the sorbent beads behind. This can be done using a Pasteur pipette or a syringe fitted with a filter to remove any fine sorbent particles.

  • Storage: If not proceeding immediately to derivatization or analysis, store the extract in a tightly capped vial at 4°C to minimize evaporative losses.

Protocol 2: Silylation Derivatization of the Extract

This protocol describes a general silylation procedure for analytes containing hydroxyl, carboxyl, or amine functional groups.[7][8]

Materials:

  • Solvent extract from Protocol 1

  • Evaporation system (e.g., gentle stream of nitrogen)

  • Silylation reagent (e.g., BSTFA or MSTFA, with or without 1% TMCS as a catalyst)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or toluene)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Solvent Evaporation: Transfer a known aliquot of the solvent extract to a GC vial insert. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to remove all residual solvent and moisture, as water can deactivate the silylation reagent.[9]

  • Reagent Addition: To the dried residue, add the derivatization reagents. A typical mixture is:

    • 50 µL of an anhydrous solvent (e.g., pyridine).

    • 50 µL of the silylation reagent (e.g., BSTFA or MSTFA).

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at a controlled temperature, typically between 60-80°C, for 30-60 minutes to ensure complete derivatization.

  • Cooling: After the incubation period, allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system. Inject 1-2 µL of the derivatized solution.

Data Presentation: Key Experimental Parameters

The following table summarizes the critical quantitative parameters for the sample preparation workflow.

ParameterRecommended Value/RangeRationale and Considerations
Solvent Extraction
Desorption SolventAcetonitrile, Toluene, Methylene ChlorideChoice depends on analyte polarity and GC-MS compatibility. Acetonitrile is a good general-purpose solvent for a range of polarities.[5]
Desorption Volume1.0 - 2.0 mLA smaller volume leads to a more concentrated extract but may result in lower desorption efficiency. The volume must be accurately known.
Desorption Time30 - 60 minutesAdequate time must be allowed for the analytes to partition from the sorbent into the solvent. Agitation (vortexing/sonication) can reduce this time.
Derivatization
Silylation ReagentBSTFA or MSTFA (with or without 1% TMCS)MSTFA is more volatile than BSTFA, which can be advantageous in reducing solvent front interference in the chromatogram.[7]
Reaction SolventPyridine, Acetonitrile, Toluene (anhydrous)The solvent must be inert to the derivatization reagents and capable of dissolving the analytes. Pyridine can also act as an acid scavenger.
Reagent Volume50 - 100 µLSufficient reagent should be used to ensure an excess for complete derivatization of all active sites on the analyte molecules.
Reaction Temperature60 - 80 °CHigher temperatures can accelerate the reaction rate but may degrade thermally labile compounds.
Reaction Time30 - 60 minutesThe reaction time should be optimized to ensure complete derivatization without significant side-product formation.

Conclusion and Best Practices

The successful preparation of samples from ORBO™ 42 sorbent tube extracts for GC-MS analysis is a meticulous process that hinges on a clear understanding of the underlying chemical principles. The solvent extraction and derivatization protocols detailed in this application note provide a robust framework for achieving high-quality, reproducible results.

Key best practices to ensure the integrity of your analysis include:

  • Minimizing Contamination: Use high-purity solvents and reagents. Ensure all glassware is scrupulously clean.

  • Preventing Analyte Loss: Avoid excessive evaporation during the solvent removal step. Ensure vials are tightly sealed during desorption and derivatization.

  • Ensuring Anhydrous Conditions: For silylation, the absence of water is critical for a successful reaction. Use anhydrous solvents and take care to dry the extract completely before adding the derivatization reagents.[9]

  • Method Validation: For quantitative analysis, it is essential to determine the desorption efficiency of your target analytes from the ORBO™ 42 tube with the chosen solvent. This is typically done by spiking known amounts of the analytes onto the sorbent, allowing it to equilibrate, and then performing the extraction protocol.

  • Use of Internal Standards: The inclusion of an internal standard prior to extraction or derivatization can help to correct for variations in sample preparation and injection volume, improving the accuracy and precision of quantitative results.

By adhering to these detailed protocols and best practices, researchers can confidently prepare samples from ORBO™ 42 extracts for sensitive and reliable GC-MS analysis, thereby ensuring the trustworthiness and authoritativeness of their scientific findings.

References

Sources

Application

Application Note: Optimal Flow Rate Calibration and Deployment of ORBO™ 42 Large Supelpak™-20 Tubes

Target Audience: Analytical Chemists, Industrial Hygienists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Mechanistic Principles of Supelpak-20 Adsorption The reliable quantifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Industrial Hygienists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Mechanistic Principles of Supelpak-20 Adsorption

The reliable quantification of semivolatile organic compounds (SVOCs) in ambient or industrial air requires highly controlled sampling dynamics. The ORBO™ 42 Large sampling tube (Cat. No. 20264-U) utilizes Supelpak™-20 , a highly purified styrene-divinylbenzene macroreticular resin (equivalent to Amberlite® XAD®-2) .

The capture of analytes on this resin is driven by van der Waals forces and hydrophobic interactions. Because adsorption is fundamentally a kinetic process, the flow rate of the air passing through the tube dictates the residence time of the analyte within the interstitial spaces of the resin bed.

  • Causality of Flow Dynamics: If the flow rate is too high, the kinetic energy of the air stream overpowers the rate of diffusion into the macroreticular pores, leading to kinetic breakthrough. If the flow rate is too low, the total sample volume may be insufficient to meet the Limit of Quantitation (LOQ), and passive diffusion artifacts may skew the data.

Standard authoritative methodologies, such as NIOSH Method 2550 for the collection of benzothiazole, mandate a tightly controlled flow rate window of 1.0 to 2.0 L/min to optimize this mass transfer .

Quantitative Parameters & Specifications

To design a self-validating sampling system, one must first understand the physical constraints of the collection media. The 20/40 mesh size is specifically engineered to maximize surface area (~300 m²/g) while maintaining an acceptable pressure drop across the 100 mm glass tube .

ParameterSpecificationMechanistic Rationale
Sorbent Material Supelpak™-20 (XAD-2)Purified polymer resin optimized for SVOCs with ultra-low background TCO (Total Chromatographic Organics).
Bed Weight (Front / Back) 100 mg / 50 mgThe 50 mg backup bed acts as a built-in validation mechanism to detect analyte breakthrough.
Mesh Size 20/40Balances high adsorptive surface area with manageable pneumatic resistance for personal sampling pumps.
Optimal Flow Rate 1.0 – 2.0 L/minMaximizes mass transfer to resin pores while preventing kinetic stripping of captured analytes.
Maximum Total Volume 480 – 960 LExceeding this threshold saturates the active sites, causing analyte migration to the backup section.

The Self-Validating Calibration Workflow

A robust analytical protocol must be a self-validating system . In air sampling, this means the system must continuously prove its own integrity through empirical checks. This is achieved through two mechanisms:

  • Pneumatic Validation: Pre- and post-sampling flow rate calibrations ensure the pump did not experience battery degradation or diaphragm failure under the load of the resin's pressure drop.

  • Chemical Validation: Independent extraction and analysis of the 50 mg backup bed proves that 100% of the target analyte was retained in the primary 100 mg bed.

CalibrationWorkflow A 1. Pump Equilibration (5 min warmup) B 2. Assemble Calibration Train (Insert Representative ORBO 42) A->B C 3. Primary Flow Measurement (Target: 1.0 - 2.0 L/min) B->C D 4. Iterative Tuning (Adjust Pump Stroke/Valve) C->D D->C Adjust E 5. Pre-Sampling Verification (RSD < 5%) D->E F 6. Post-Sampling Validation (Drift < 5%) E->F

Fig 1: Self-validating flow calibration workflow for ORBO 42 tubes.

Step-by-Step Protocol: Calibration & Execution

Phase 1: Preparation of the Calibration Train
  • Step 1.1: Select a representative "dummy" ORBO 42 Large tube from the same lot as your sampling tubes.

  • Step 1.2: Score and break both ends of the glass tube to an opening of exactly 2 mm (half the OD of the tube).

    • Causality: The pump must be calibrated against the exact pneumatic resistance (pressure drop) it will face in the field. Calibrating an open pump without the 150 mg of 20/40 mesh resin in-line will result in a drastically lower actual flow rate during sampling.

Phase 2: Flow Rate Tuning
  • Step 2.1: Connect a primary flow standard (e.g., a NIST-traceable dry piston calibrator) to the inlet of the dummy tube using inert silicone tubing. Connect the outlet of the tube to the personal sampling pump.

  • Step 2.2: Turn on the pump and allow a 5-minute equilibration period.

    • Causality: Diaphragm pumps require thermal and mechanical stabilization to output a constant volumetric flow.

  • Step 2.3: Adjust the pump to the target flow rate (e.g., 1.5 L/min). Take three consecutive readings with the primary standard. The Relative Standard Deviation (RSD) must be < 5%.

Phase 3: Deployment & Self-Validation
  • Step 3.1: Remove the dummy tube and immediately insert a freshly broken ORBO 42 Large tube. Deploy the pump in the sampling environment.

  • Step 3.2: Sample for the required duration (e.g., 8 hours at 1.5 L/min yields 720 L, well within the 960 L maximum limit).

  • Step 3.3 (Critical Validation): Post-sampling, cap the active sample tube and store it at 4°C. Re-insert the original dummy tube into the train and measure the flow rate.

    • Causality: If the post-sampling flow rate deviates by > 5% from the pre-sampling rate, the total calculated air volume is mathematically invalid, and the sample must be flagged.

Troubleshooting & Causality in Flow Dynamics

Deviations from the optimal flow rate directly impact the thermodynamic and kinetic efficiency of the Supelpak-20 resin. The diagram below illustrates the mechanistic outcomes of improper flow calibration.

FlowCausality Root Flow Rate Selection (ORBO 42 Large) Low < 1.0 L/min Sub-optimal Root->Low Opt 1.0 - 2.0 L/min Optimal Zone Root->Opt High > 2.0 L/min Critical Risk Root->High LowDesc Insufficient sample volume; Diffusion artifacts dominate. Low->LowDesc OptDesc Ideal mass transfer; Maximized analyte retention. Opt->OptDesc HighDesc Kinetic breakthrough; Analyte escapes to backup bed. High->HighDesc

Fig 2: Mechanistic outcomes of flow rate deviations in Supelpak-20 resin.

Key Troubleshooting Insights:

  • High Humidity Environments: While Supelpak-20 is highly hydrophobic, extreme humidity combined with high flow rates (> 2.0 L/min) can cause micro-condensation within the interstitial spaces, artificially increasing the pressure drop and causing pump fault. Always target the lower end of the flow range (1.0 L/min) in high-humidity conditions.

  • Breakthrough Detection: If routine GC/MS analysis detects > 5% of the total analyte mass in the 50 mg backup bed, the flow rate was either too high, or the total volume exceeded the theoretical plate capacity of the 100 mg front bed. Reduce the flow rate or shorten the sampling duration in subsequent runs.

References

  • National Institute for Occupational Safety and Health (NIOSH). "Method 2550: Benzothiazole in Asphalt Fume." NIOSH Manual of Analytical Methods (NMAM). Verified URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Recovery Rates in ORBO™ 42 Pesticide Air Sampling

Welcome to the Advanced Technical Support Center for environmental and occupational health scientists. This guide provides authoritative, field-proven troubleshooting strategies for resolving low recovery rates when usin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for environmental and occupational health scientists. This guide provides authoritative, field-proven troubleshooting strategies for resolving low recovery rates when using ORBO™ 42 sorbent tubes (containing Supelpak™-20 / XAD-2 resin) for pesticide air sampling.

Our protocols are grounded in established methodologies, including NIOSH Method 5600 [1] and EPA Compendium Method TO-10A [2], synthesized with mechanistic insights to help you identify the root cause of analyte loss.

Part 1: Diagnostic FAQs (Mechanistic Troubleshooting)

Q1: My organophosphorus (OP) pesticide recoveries are consistently falling below 70%. How can I determine if the loss is occurring during sampling or extraction?

The Causality: Low recoveries typically stem from either breakthrough (sampling loss) or poor desorption efficiency (extraction loss). XAD-2 is a hydrophobic styrene-divinylbenzene copolymer. If your desorption solvent lacks sufficient polarity, it cannot effectively disrupt the dipole interactions between polar functional groups on the pesticide and the resin matrix. The Self-Validating Protocol: Spike a clean ORBO 42 tube with your target analytes and a surrogate internal standard (e.g., triphenyl phosphate) directly before extraction[3].

  • If the extraction recovery is >90%, your solvent system is optimal, and the loss is occurring during the active air sampling phase (indicating breakthrough or degradation).

  • If the extraction recovery remains <70%, the issue is your desorption methodology. Ensure you are using the NIOSH 5600 recommended 90/10 Toluene/Acetone (v/v) mixture[3], which provides the perfect balance of non-polar and polar solvation energies.

Q2: I am observing near-zero recovery for highly volatile pesticides (e.g., dichlorvos) but excellent recovery for heavier compounds. What is the mechanism of this failure?

The Causality: You are experiencing chromatographic breakthrough during sampling. As air is continuously pulled through the ORBO 42 tube, the XAD-2 resin bed acts like a gas chromatography column. Highly volatile pesticides have a lower affinity for the resin and a smaller "safe sampling volume" (SSV). If your flow rate or total air volume is too high, the analyte migrates completely through the primary and secondary resin beds and exits the tube[4]. The Fix: Reduce your flow rate to the lower end of the acceptable range (0.2 L/min) and cap your total sampling volume at 12–60 L for volatile targets, rather than the maximum 240 L[5]. Always analyze the front (100 mg) and back (50 mg) resin beds separately. If >10% of the analyte mass is found in the back bed, breakthrough has occurred.

Q3: How does high ambient humidity affect XAD-2 adsorption capacity?

The Causality: While XAD-2 is largely hydrophobic, extreme humidity can cause water vapor to condense within the micropores of the resin, physically blocking active adsorption sites. This drastically reduces the retention volume for target pesticides, leading to premature breakthrough[6]. The Fix: If sampling in >80% relative humidity, utilize a glass fiber pre-filter to trap particulate-bound moisture, and strictly limit your total sampling volume.

Q4: My field blanks are clean, and my lab-spiked samples show 95% recovery, but my actual field samples show severe degradation. Why?

The Causality: Organophosphorus and chloroacetanilide pesticides are highly susceptible to thermal degradation, hydrolysis, and photodegradation[7]. If tubes are shipped at ambient temperatures or exposed to UV light, the analytes will degrade before reaching the lab. The Fix: Implement a strict cold-chain protocol. Immediately upon sampling completion, cap both ends of the ORBO 42 tube with PTFE caps, wrap in aluminum foil (to prevent photodegradation), and store at 0–4 °C[5].

Part 2: Validated Experimental Protocols

To ensure a self-validating system, integrate the following step-by-step methodology into your standard operating procedures (SOPs).

Protocol A: Field Sampling Execution (Optimized for ORBO 42)
  • Calibration: Calibrate the personal sampling pump with a representative ORBO 42 tube in-line to a flow rate between 0.2 and 1.0 L/min [5].

  • Setup: Break the ends of the ORBO 42 tube immediately before use. Ensure the arrow on the tube points toward the sampling pump.

  • Sampling: Draw air through the tube. For unknown environments or highly volatile pesticides, restrict total volume to 60 L to prevent breakthrough[5].

  • Preservation: Immediately seal the tube with plastic caps. Place in a light-proof container and transfer to a cooler with dry ice or ice packs (0–4 °C) for transport[5].

Protocol B: Desorption and Extraction (NIOSH 5600 Modified)
  • Separation: Score and break the ORBO 42 tube. Transfer the front glass fiber filter and the primary XAD-2 resin bed (100 mg) into a 4-mL amber glass vial[4].

  • Backup Isolation: Transfer the separating polyurethane foam (PUF) plug and the backup XAD-2 resin bed (50 mg) into a separate 4-mL amber vial to monitor for breakthrough[4].

  • Solvent Addition: Add exactly 2.0 mL of 90/10 Toluene/Acetone (v/v) to each vial[3]. Critical Step: Ensure the solvent contains a known concentration of an internal standard (e.g., Triphenyl phosphate at 10 µg/mL) to validate extraction efficiency.

  • Agitation: Cap the vials tightly with PTFE-lined septa. Agitate on a mechanical shaker for 30 minutes to ensure complete desorption.

  • Analysis: Transfer the supernatant to an autosampler vial for GC-FPD or GC-MS analysis[5].

Part 3: Quantitative Troubleshooting Metrics

Use the following table to audit your experimental parameters against established analytical standards.

ParameterOptimal RangeFailure SymptomMechanistic Corrective Action
Flow Rate 0.2 – 1.0 L/minBreakthrough (Analyte in backup bed)Reduce flow to 0.2 L/min to increase residence time in the resin pores.
Total Air Volume 12 L – 240 LBreakthrough / DesiccationCap volume at 60 L for highly volatile compounds (e.g., Malathion, Ronnel)[5].
Desorption Solvent 90% Toluene / 10% AcetoneIncomplete Extraction (<75% Rec)Ensure acetone is anhydrous; water contamination causes OP hydrolysis.
Desorption Volume 2.0 mLPoor precision / Low recoveryEnsure the 100 mg resin bed is completely submerged; do not scale down volume.
Storage Temperature 0 – 4 °CAnalyte DegradationEnforce strict cold-chain custody; extract samples within 30 days[5].

Part 4: Root Cause Analysis Workflow

The following diagnostic decision tree illustrates the logical pathway for isolating the cause of low recovery rates in ORBO 42 sampling.

Troubleshooting Start Low Recovery Rate in ORBO 42 CheckSpike Check Desorption Efficiency (Spike) Start->CheckSpike LowDesorb <75% Recovery in Spiked Blank? CheckSpike->LowDesorb ExtractionFix Optimize Solvent (90/10 Toluene/Acetone) LowDesorb->ExtractionFix Yes CheckBreakthrough Analyze Backup Resin Bed LowDesorb->CheckBreakthrough No Breakthrough >10% Analyte in Backup Bed? CheckBreakthrough->Breakthrough FlowFix Reduce Flow Rate or Total Volume Breakthrough->FlowFix Yes Degradation Assess Thermal/Photo Degradation Breakthrough->Degradation No StorageFix Store at 0-4°C Use Amber Vials Degradation->StorageFix

Diagnostic workflow for identifying the root cause of low pesticide recovery in ORBO 42 samplers.

References

  • NIOSH Method 5600: Organophosphorus Pesticides. Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health. Retrieved from:[Link][1]

  • EPA Air Method, Toxic Organics - 10A (TO-10A): Determination of Pesticides and Polychlorinated Biphenyls in Ambient Air. U.S. Environmental Protection Agency. Retrieved from:[Link][2]

  • Development of Sampling and Analytical Methods for Concerted Determination of Commonly Used Herbicides. CDC Stacks / NIOSH. Retrieved from:[Link][7]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of ORBO 42 (XAD-2) and Polyurethane Foam (PUF) Samplers for Airborne Contaminants

As environmental monitoring and inhalation toxicology become increasingly stringent, the selection of the correct air sampling matrix is paramount for researchers and drug development professionals. When capturing semi-v...

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Author: BenchChem Technical Support Team. Date: March 2026

As environmental monitoring and inhalation toxicology become increasingly stringent, the selection of the correct air sampling matrix is paramount for researchers and drug development professionals. When capturing semi-volatile organic compounds (SVOCs), polycyclic aromatic hydrocarbons (PAHs), and airborne pesticides, two dominant matrices are routinely employed: the ORBO™ 42 sampler (containing Amberlite® XAD-2 resin) and the Polyurethane Foam (PUF) sampler .

This guide provides an objective, data-driven comparison of these two matrices, exploring their mechanistic principles, performance limitations, and validated experimental workflows.

Mechanistic Principles of Capture

Understanding the physical chemistry of the sorbent is critical for predicting analytical recoveries and preventing breakthrough.

ORBO 42 (Amberlite XAD-2 Resin): The ORBO 42 tube utilizes specially treated XAD-2 resin, a macroreticular styrene-divinylbenzene copolymer. It captures vapor-phase molecules primarily through strong hydrophobic interactions and van der Waals forces. With a massive surface area of approximately 300 m²/g and a mean pore size of 90 Å, XAD-2 provides a dense network of interaction sites. This makes it exceptionally efficient at trapping low-molecular-weight, highly volatile compounds that would otherwise pass through less dense media.

Polyurethane Foam (PUF): PUF samplers rely on physical entrapment within a macro-porous polymer matrix combined with weak surface adsorption. Because of its extremely low density (0.022 g/cm³), PUF exhibits a minimal pressure drop. This unique physical property allows for high-volume air sampling (up to 225 L/min), which is essential when concentrating trace-level heavy SVOCs, PCBs, and dioxins from large volumes of ambient air.

Performance Comparison: Volatility, Breakthrough, and Artifact Formation

Choosing between ORBO 42 and PUF requires balancing the volatility of the target analyte against the risk of chemical transformation during the sampling event.

Volatile vs. Semi-Volatile Retention

XAD-2 resin is vastly superior for capturing volatile PAHs. In a comparative study by the EPA, background levels of volatile naphthalene adsorbed on XAD-2 resin were found to be 12 to 24 times higher than those retained on PUF. PUF matrices frequently exhibit "breakthrough" for two-ring aromatic hydrocarbons, meaning the analytes migrate entirely through the sorbent bed and are lost.

Chemical Artifact Formation (The Oxidation Problem)

A critical, often overlooked limitation of XAD-2 resin is its propensity to catalyze the oxidation of reactive analytes. Because active air sampling continuously draws atmospheric oxygen and ozone across the high-surface-area resin bed, reactive compounds can artificially degrade.

A landmark CDC study evaluating the organophosphorus pesticide chlorpyrifos (CPF) demonstrated this causality clearly. Researchers found that XAD-2-based sampling tubes artificially transformed up to 32% of the collected CPF into its highly toxic oxygen analog, chlorpyrifos-oxon (CPF-O). In stark contrast, PUF tubes exhibited little to no artificial transformation (≤0.1%). Therefore, if your analytical goal requires accurate speciation of oxidation states, PUF is the scientifically sound choice.

Quantitative Data Summary
ParameterORBO 42 (XAD-2 Resin)Polyurethane Foam (PUF)
Material Composition Styrene-divinylbenzene copolymerPolyurethane polymer
Primary Capture Mechanism Hydrophobic interactions, van der WaalsPhysical entrapment, weak adsorption
Surface Area ~300 m²/gLow (Macro-porous)
Typical Flow Rate Capacity Low volume (1 - 5 L/min)High volume (20 - 225 L/min)
Volatile PAH Retention Excellent (High Naphthalene recovery)Poor (Prone to breakthrough)
Artifact Formation Risk High (e.g., 32% CPF to CPF-O conversion)Low (≤0.1% CPF to CPF-O conversion)

Decision Matrix Workflow

To streamline the selection process, refer to the following logical workflow based on analyte properties and reactivity.

G Start Air Sampling Campaign Target Analyte Profiling Vol Determine Analyte Volatility & Mass Start->Vol HighVol High Volatility / Low MW (e.g., Naphthalene, VOCs) Vol->HighVol Vapor Phase LowVol Low Volatility / High MW (e.g., Heavy PCBs, Dioxins) Vol->LowVol Particulate/Aerosol Phase Trans Risk of Chemical Artifacts? (e.g., Oxidation of Pesticides) HighVol->Trans PUF Select PUF Sampler Low Pressure Drop Enables High-Volume Sampling LowVol->PUF ORBO Select ORBO 42 (XAD-2) High Surface Area (300 m²/g) Prevents Breakthrough Trans->ORBO Low Risk (Stable Analytes) PUF_alt Use PUF or PUF/XAD-2 Sandwich Minimizes Surface Catalysis Trans->PUF_alt High Risk (Reactive Analytes)

Workflow for selecting between ORBO 42 and PUF samplers based on analyte volatility and reactivity.

Validated Experimental Protocol: Side-by-Side Air Sampling & Extraction

This protocol establishes a self-validating system for comparing sorbent efficiencies. It incorporates isotopic surrogate spikes to calculate absolute recovery and field blanks to monitor background contamination.

Phase 1: Pre-Sampling Sorbent Conditioning

Causality: Both XAD-2 and PUF contain manufacturing byproducts (unreacted monomers, plasticizers) that cause severe GC-MS baseline drift. Rigorous pre-cleaning is mandatory to ensure analytical integrity.

  • PUF Conditioning: Soxhlet extract PUF plugs with 10% diethyl ether in hexane for 16 hours. Rationale: The slight polarity of diethyl ether swells the polyurethane matrix just enough to flush out trapped oligomers without degrading the foam structure.

  • ORBO 42 Conditioning: Soxhlet extract XAD-2 resin with methylene chloride for 16 hours. Rationale: Methylene chloride's Hildebrand solubility parameter closely matches the styrene-divinylbenzene matrix, ensuring optimal swelling and release of impurities without dissolving the polymer backbone.

  • Dry both sorbents under a gentle stream of ultra-high-purity (UHP) nitrogen and store in solvent-rinsed, sealed glass containers.

Phase 2: Field Sampling Configuration
  • Assemble two parallel sampling trains using calibrated personal sampling pumps.

  • Connect an ORBO 42 tube to Pump A (calibrated to 2 L/min) and a PUF cartridge to Pump B (calibrated to 2 L/min for direct comparison).

  • Self-Validation Step: Spike the front bed of both samplers with a known concentration of isotopically labeled surrogates (e.g., D8-naphthalene, D10-phenanthrene) prior to initiating the pumps. Causality: This internal standard controls for environmental variables (temperature, humidity) and accurately quantifies breakthrough and volatilization losses during the sampling event.

  • Sample ambient air for the required duration (e.g., 24 hours).

Phase 3: Desorption and Analysis
  • Transfer the primary and backup beds of the ORBO 42 tube into separate glass vials. Extract with 2 mL of methylene chloride, agitating on a shaker for 1 hour.

  • Transfer the PUF plug to a separate vial and extract with 10% diethyl ether in hexane.

  • Concentrate all extracts using a Kuderna-Danish evaporator down to a final volume of 1 mL.

  • Analyze via GC-MS in Selected Ion Monitoring (SIM) mode. Compare the ratio of native analytes to the recovered deuterated surrogates to determine absolute collection efficiency.

References

  • Armstrong, J. L., Fenske, R. A., & Tchong-French, M. (2013). "Comparison of polyurethane foam and XAD-2 sampling matrices to measure airborne organophosphorus pesticides and their oxygen analogs in an agricultural community." CDC Stacks. URL: Verified Link
  • Chuang, J. C., Hannan, S. W., & Koetz, J. R. (1987). "Comparison of Polyurethane Foam and XAD-2 Resin as Collection Media for Polynuclear Aromatic Hydrocarbons in Air." EPA NEPIS. URL: Verified Link
  • Hayward, S. J., et al. (2010). "Field Evaluation of Solid Sorbents for Ambient Air Sampling of Pesticides." BioOne Complete. URL: Verified Link
  • MilliporeSigma. "ORBO™ 42 Small Supelpak™-20 specially treated Amberlite™ XAD®-2 (20/40), 66/33 mg Specifications." Sigma-Aldrich. URL: Verified Link
Comparative

Validating ORBO 42 Reproducibility for Long-Term Environmental Monitoring: A Comparative Guide

As a Senior Application Scientist, I approach environmental monitoring not merely as a regulatory checklist, but as an exercise in thermodynamic and kinetic validation. When quantifying semi-volatile organic compounds (S...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach environmental monitoring not merely as a regulatory checklist, but as an exercise in thermodynamic and kinetic validation. When quantifying semi-volatile organic compounds (SVOCs) such as organochlorine pesticides, organophosphates, or asphalt fumes in ambient air, the integrity of your data is entirely dependent on the physical chemistry of your capture matrix.

This guide provides an objective, data-driven comparison of the Supelco ORBO™ 42 Large sorbent tube against common alternatives[1]. By dissecting the causality behind experimental choices, we will establish a self-validating protocol designed for long-term reproducibility.

Mechanistic Rationale: The Physics of XAD-2 Adsorption

The ORBO 42 Large tube is engineered with a dual-bed architecture containing specially treated Amberlite® XAD-2 resin (100 mg primary bed / 50 mg secondary bed) separated by glass wool[1].

Why XAD-2? Unlike silica or activated carbon, XAD-2 is a macroreticular styrene-divinylbenzene copolymer. It relies on hydrophobic, van der Waals interactions to trap non-polar and semi-polar molecules from highly humid air streams without competitively adsorbing water. This makes it exceptionally stable for capturing volatile pesticides like diazinon and chlorpyrifos during extended field sampling[2].

Why a Dual-Bed System? The 100 mg primary bed is designed to capture >90% of the target analyte. The 50 mg secondary bed acts as a diagnostic fail-safe. If the kinetic rate of adsorption is exceeded (due to high flow rates or saturation), the analyte "breaks through" to the secondary bed. By quantifying these beds separately, the tube functions as a self-validating system : if the secondary bed contains >10% of the primary bed's analyte mass, the sample is flagged for breakthrough, preventing the reporting of falsely low environmental concentrations[3].

Comparative Analysis: ORBO 42 vs. Alternative Sorbents

To objectively evaluate ORBO 42, we must compare its recovery metrics and operational tolerances against Polyurethane Foam (PUF) and the OSHA Versatile Sampler (OVS-2).

Table 1: Quantitative Performance Matrix for Pesticide Air Sampling
ParameterORBO 42 Large (XAD-2)PUF (Polyurethane Foam)OVS-2 (Quartz Filter + XAD-2)
Sorbent Architecture Dual Bed (100 mg / 50 mg)Single Foam PlugDual Bed (270 mg / 140 mg)
Target Analytes Diazinon, Chlorpyrifos, BenzothiazoleHigh-MW SVOCs, PCBsOrganophosphorus Pesticides
Optimal Flow Rate 1.0 - 2.0 L/min1.0 - 5.0 L/min1.0 L/min
Desorption Method Solvent (Toluene/Hexane)Soxhlet Extraction (Ether/Hexane)Solvent (Toluene/Acetone)
Diazinon Recovery Rate 90% (at 1 µg/m³)73% (14% RSD)94% (2.7% RSD)
Detection Limit (LOD) 0.002 µ g/sample 55 ng/m³400 ng/m³
Primary Limitation Bed uniformity requires strict flow controlProne to breakthrough for volatile VOCsHigher back-pressure

Data synthesized from NCBI Environmental Sample Methods and CDC HHE Reports[2][4].

While OVS-2 offers slightly higher recovery for specific organophosphates, ORBO 42 provides a superior balance of low back-pressure, rapid solvent desorption (eliminating the need for tedious Soxhlet extraction required by PUF), and highly sensitive LODs (down to 0.002 µ g/sample )[4].

Self-Validating Experimental Protocol

The following methodology is designed to ensure strict reproducibility when monitoring ambient pesticide volatilization or asphalt fumes over long durations.

Phase 1: Calibration and Field Sampling
  • Pump Calibration: Connect a representative ORBO 42 tube in-line with a personal sampling pump. Calibrate the flow rate to exactly 1.0 L/min . Causality: Flow rates exceeding 2.0 L/min reduce the residence time of the air stream within the macroreticular pores of the XAD-2 resin, leading to premature kinetic breakthrough[5].

  • Long-Term Sampling: Deploy the pumps in the field. For ambient agricultural drift monitoring, sample continuously to achieve a total volume of 480 to 960 L. This volume is mathematically required to concentrate trace analytes (e.g., chlorpyrifos) above the GC-ECD detection threshold[5][6].

  • Storage: Cap the tubes immediately post-sampling and store at 4°C to prevent thermal desorption or degradation prior to analysis[5].

Phase 2: Desorption and Quantification
  • Bed Separation: Score and break the ORBO 42 glass tube. Carefully transfer the 100 mg primary bed (Bed A) and the 50 mg secondary bed (Bed B) into separate 2.0 mL autosampler vials.

  • Solvent Extraction: Add exactly 1.0 mL of high-purity toluene (or hexane) to each vial. Sonicate for 1 hour. Causality: Toluene is a non-polar solvent that effectively outcompetes the hydrophobic interactions between the styrene-DVB matrix and the analytes, ensuring >89% desorption efficiency without the thermal degradation risks of thermal desorption[4][5].

  • Chromatographic Analysis: Inject 1 µL of the extract into a GC-ECD or GC-MS. Utilize a fused silica capillary column, ramping the temperature from 75°C to 235°C to ensure sharp peak elution[7].

Phase 3: The Self-Validation Check (Data Integrity)

Calculate the breakthrough percentage for every single sample: Breakthrough (%) = (Mass in Bed B / Mass in Bed A) × 100 If the breakthrough exceeds 10% , the primary bed was saturated, and the total calculated air concentration must be flagged as an underestimation.

Visualizing the Analytical Workflow

The diagram below illustrates the logical flow of the dual-bed validation system, highlighting how physical separation guarantees data integrity.

G A Air Sample Intake (1-2 L/min) B Primary Bed (100 mg XAD-2) Captures >90% Analytes A->B SVOCs enter C Secondary Bed (50 mg XAD-2) Captures Overflow B->C Potential breakthrough D Solvent Desorption (Toluene, 1 hr Sonication) B->D Bed A extraction C->D Bed B extraction E GC-MS / GC-ECD Analysis D->E Quantification F Validation: Bed B > 10% Bed A? (Breakthrough Check) E->F Data integrity check

Fig 1. Mechanistic workflow for dual-bed sorbent validation and breakthrough analysis.

Conclusion

For long-term environmental monitoring, the ORBO 42 system provides a highly reproducible, kinetically stable platform[8]. While PUF may be suitable for massive-volume sampling, the dual-bed XAD-2 architecture of ORBO 42 allows researchers to build self-validating checks directly into their standard operating procedures, ensuring that published environmental exposure data remains scientifically unassailable.

References

  • Thermal Desorption Tubes: ORBO 42 Large. Supelco / Sigma-Aldrich.
  • Table 7-2, Analytical Methods for Determining Diazinon and Transformation Products in Environmental Samples. National Center for Biotechnology Information (NCBI).
  • BENZOTHIAZOLE IN ASPHALT FUME 2550. NIOSH Manual of Analytical Methods (NMAM).
  • A laboratory model system for determining the volatility of pesticides. Danish Environmental Protection Agency.
  • Exposure to pesticides in ambient air. PubMed / NCBI.
  • HHE Report No. HETA-89-0183-2101. Centers for Disease Control and Prevention (CDC).

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of ORBO™ 42 Sorbent Tubes

For researchers, scientists, and drug development professionals, precision in the laboratory extends beyond measurement to the entire lifecycle of our tools, including their proper disposal. This guide provides a compreh...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, precision in the laboratory extends beyond measurement to the entire lifecycle of our tools, including their proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of ORBO™ 42 air sampling tubes. As your partner in scientific integrity, we aim to provide value beyond the product itself, ensuring your laboratory operations are not only effective but also safe and environmentally responsible.

The ORBO™ 42 is a sorbent tube primarily used for active air sampling in environmental and industrial hygiene monitoring.[1][2] It contains a specially treated Amberlite™ XAD®-2 resin, a hydrophobic, crosslinked polystyrene copolymer designed to adsorb a wide range of organic compounds.[1][3] The critical principle governing the disposal of these tubes is this: the disposal procedure is dictated not by the tube itself, but by the chemical substances it has adsorbed during the sampling process.

Part 1: Disposal of Unused ORBO™ 42 Tubes

Unused or expired ORBO™ 42 tubes, where the hermetic seals have not been broken and no contaminants have been introduced, are not considered hazardous waste. The Amberlite™ XAD®-2 resin within is a non-hazardous polymeric adsorbent.[3][4]

Recommended Disposal Procedure for Unused Tubes:

  • Confirmation of Status: Ensure the tubes are indeed unused and have not been compromised.

  • Institutional Policy Review: Always consult your institution's specific waste disposal guidelines. Some institutions may have unique requirements for laboratory-generated solid waste.

  • Disposal: In most cases, unused tubes can be disposed of as general laboratory solid waste or industrial trash. Do not dispose of them in a sharps container, as the glass is not considered a biohazardous sharp.

Part 2: Disposal of Used ORBO™ 42 Tubes: A Comprehensive Protocol

Once an ORBO™ 42 tube has been used for air sampling, it must be handled as a potentially hazardous waste. The nature and concentration of the adsorbed chemicals determine the precise disposal requirements. The responsibility for correctly identifying and disposing of this waste lies with the generator—the researcher or laboratory that performed the sampling.

Step 1: Waste Characterization (The Critical First Step)

The cornerstone of proper disposal is accurate waste characterization. You must determine if the used sorbent tube meets the definition of hazardous waste according to local and national regulations.

  • Identify the Contaminants: Review your sampling records to identify all chemical substances that were collected on the tube.

  • Consult Safety Data Sheets (SDS): Obtain the SDS for each identified contaminant. The SDS will provide information on the hazards associated with the chemical.

  • Regulatory Classification: Based on the identified hazards (e.g., ignitability, corrosivity, reactivity, toxicity) and the likely concentration of the contaminants, classify the waste according to your jurisdiction's regulations (e.g., EPA's RCRA in the United States).[5]

  • Presumption of Hazard: If the identity of the adsorbed compounds is unknown, or if a mixture of chemicals was sampled, the tube must be treated as hazardous waste as a precautionary measure.

Step 2: Personal Protective Equipment (PPE)

When handling used sorbent tubes, appropriate PPE is mandatory to prevent chemical exposure.

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard lab coat should be worn to protect against contamination of personal clothing.

  • Ventilation: Handle the used tubes in a well-ventilated area, preferably inside a chemical fume hood, especially if dealing with volatile or highly toxic substances.

Step 3: Packaging and Container Selection

Proper containment is essential to prevent leaks and ensure the safety of waste handlers.[6][7][8]

  • Primary Containment: After sampling, immediately seal the ends of the ORBO™ 42 tube with the provided plastic caps.

  • Secondary Container: Place the sealed tubes into a designated hazardous waste container. This container must be:

    • Compatible: Made of a material that will not react with the adsorbed chemicals. A high-density polyethylene (HDPE) drum or a glass container with a secure lid is often a suitable choice.[7][8]

    • Leak-Proof and Sturdy: The container must be in good condition, free from cracks or leaks, with a tightly sealing lid.[7]

    • Cushioning: Add a packing material like vermiculite between the glass tubes to prevent breakage during handling and transport.

Step 4: Labeling the Hazardous Waste Container

Clear and accurate labeling is a legal requirement and is critical for safety.[7]

  • "Hazardous Waste": The container must be clearly marked with the words "Hazardous Waste."

  • Full Chemical Names: List the full chemical names of all known contaminants on the label. Avoid using abbreviations or chemical formulas.

  • Concentrations: Provide an estimated concentration or percentage of each component.

  • Contact Information: Include the name of the principal investigator, laboratory location, and a contact phone number.

Step 5: Accumulation and Storage

Used sorbent tubes must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup.[9]

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[10]

  • Segregation: Store the waste container away from incompatible materials. For example, do not store flammable waste near oxidizing agents.[9]

  • Secondary Containment: Place liquid waste containers within a larger, chemically resistant tray or tub to contain any potential leaks.

  • Container Closure: Keep the waste container securely closed at all times, except when adding more waste.[7][8]

Step 6: Arranging for Disposal

Do not dispose of used ORBO™ 42 tubes in the regular trash or pour any desorbed contents down the drain.[6]

  • Contact EHS: When the waste container is full or you are approaching your SAA time/volume limit, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Provide Information: Be prepared to provide the EHS staff with all the information from your hazardous waste label.

Summary of Disposal and Safety Protocols

ParameterGuidelineSource
Waste Classification Unused Tubes: Non-hazardous solid waste. Used Tubes: Must be characterized based on adsorbed contaminants. Presume hazardous if unknown.[3][5]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety glasses, lab coat. Handle in a well-ventilated area.[2]
Disposal Containers Sturdy, leak-proof, chemically compatible, and clearly labeled with "Hazardous Waste" and full chemical names.[7][8]
Waste Segregation Do not mix with incompatible waste streams. Store incompatibles separately.[9]
Container Management Keep containers closed except when adding waste. Store in a designated Satellite Accumulation Area (SAA).[7][9]
Prohibited Disposal Methods Do not dispose of used tubes in regular trash or pour desorbed contents down the drain.[6]

Disposal Workflow for ORBO™ 42 Tubes

The following diagram illustrates the decision-making process for the proper disposal of ORBO™ 42 tubes.

G cluster_start cluster_assess cluster_unused cluster_used start ORBO™ 42 Tube for Disposal assess_use Has the tube been used for sampling? start->assess_use unused_proc Confirm Unused Status Consult Institutional Policy assess_use->unused_proc No char_waste Step 1: Characterize Waste (Identify Adsorbed Contaminants) assess_use->char_waste Yes unused_disp Dispose as Non-Hazardous Solid Laboratory Waste unused_proc->unused_disp is_haz Is the waste hazardous? char_waste->is_haz non_haz_disp Dispose as Non-Hazardous Solid Laboratory Waste (Requires Documentation) is_haz->non_haz_disp No haz_proc Follow Hazardous Waste Protocol: - Wear appropriate PPE - Package in compatible container - Label correctly - Store in SAA is_haz->haz_proc Yes / Unknown contact_ehs Step 2: Contact EHS for Pickup haz_proc->contact_ehs

Caption: Decision workflow for the proper disposal of ORBO™ 42 sorbent tubes.

References

  • The Ultimate Guide: How to Dispose of Used Rags and Oil Absorbents . ITU AbsorbTech. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. [Link]

  • Used Oil Contaminated Sorbents, Absorbents, and Other Petroleum Based Contaminated Materials . Michigan Department of Environment, Great Lakes, and Energy (EGLE). [Link]

  • Used Oil Absorbent Disposal - Expert Advice . New Pig Corporation. [Link]

  • Storing Hazardous Waste In Your Laboratory . Vanderbilt University Environmental Health and Safety. [Link]

  • Laboratory Hazardous Waste . San Francisco State University Environment, Health and Safety. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Laboratory Hazardous Waste Accumulation and Treatment . California Department of Toxic Substances Control. [Link]

Sources

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